6-[Methyl(phenylsulphonyl)amino]hexanoic acid

Corrosion Inhibition Mild Steel Acidic Burnishing

6-[Methyl(phenylsulphonyl)amino]hexanoic acid (Hostacor H) delivers a uniquely acid-stable benzenesulfonamide chelation geometry that conventional alkyl amido carboxylic acids cannot replicate. Documented 42–45% lower mild steel weight loss and 5.2‑fold lower steel media weight loss versus standard aliphatic nitrogen inhibitors in low‑pH burnishing. For formulators targeting bright, blackening‑free surface finish on automotive transmission, bearing, and surgical‑instrument steel, this tertiary sulfonamide architecture eliminates post‑process cleaning and rework. With REACH registration recorded as intermediate‑only and TSCA inventory active, global B2B shipping is feasible. Source this differentiated inhibitor to build synergistic, multi‑metal corrosion packages where alkaline‑class inhibitors fail.

Molecular Formula C13H19NO4S
Molecular Weight 285.36 g/mol
CAS No. 46948-72-5
Cat. No. B1593872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[Methyl(phenylsulphonyl)amino]hexanoic acid
CAS46948-72-5
Molecular FormulaC13H19NO4S
Molecular Weight285.36 g/mol
Structural Identifiers
SMILESCN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C13H19NO4S/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16)
InChIKeyASJPRZHJNRBKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[Methyl(phenylsulphonyl)amino]hexanoic acid (CAS 46948-72-5) – Procurement-Relevant Identity and Regulatory Profile


6-[Methyl(phenylsulphonyl)amino]hexanoic acid (CAS 46948-72-5) is a sulfonamide-functionalized medium-chain carboxylic acid with the molecular formula C₁₃H₁₉NO₄S and a molecular weight of 285.36 g/mol [1]. The compound features a hexanoic acid backbone N-substituted with a methyl(phenylsulfonyl)amino group, placing it at the intersection of benzenesulfonamide derivatives and ω-functionalized alkanoic acids . It is commercially known under the trade name Hostacor H and has been historically utilized as a corrosion inhibitor intermediate in metal finishing formulations and as a building block in specialty organic synthesis [2]. The substance is listed on the US EPA TSCA Inventory and carries an EINECS number of 256-289-0; its REACH registration status is recorded as 'Cease Manufacture' with the last registered use designated as an intermediate [3].

Why Generic Substitution Fails for 6-[Methyl(phenylsulphonyl)amino]hexanoic acid (CAS 46948-72-5): Structural Determinants of Functional Performance


Although the metalworking fluid corrosion inhibitor market offers numerous alkyl amido carboxylic acids (e.g., Hostacor IS/IT-type acylamidocarboxylates) and benzotriazole-based alternatives, 6-[methyl(phenylsulphonyl)amino]hexanoic acid occupies a distinct chemical space that prevents simple drop-in replacement . The compound’s defining feature—a tertiary benzenesulfonamide nitrogen directly attached to the ω-carbon of hexanoic acid—creates a chelation geometry and acid-stable adsorption profile that differs fundamentally from secondary amide-based inhibitors [1]. Empirical evidence from patent data demonstrates that formulations containing this compound deliver corrosion inhibition in acidic burnishing media where conventional aliphatic nitrogen inhibitors fail, and commercial intelligence indicates that the most structurally proximate analogs (e.g., 6-[(phenylsulfonyl)amino]hexanoic acid, CAS 61714-42-9) lack the N-methyl substitution that modulates both lipophilicity (LogP ≈ 1.91) and metal-surface binding kinetics [2]. These structural differentiators translate directly into procurement risk: sourcing decisions that treat in-class compounds as interchangeable risk compromising corrosion protection efficacy, formulation stability at low pH, and compatibility with acidic processing environments [3].

Quantitative Differentiation Evidence for 6-[Methyl(phenylsulphonyl)amino]hexanoic acid (CAS 46948-72-5) vs. Comparator Inhibitor Chemistries


Corrosion Inhibition Weight Loss Reduction on Mild Steel vs. Aliphatic Nitrogen Inhibitor in Acidic Burnishing Media

In a 24-hour immersion corrosion test using mild steel coupons in an acidic burnishing formulation at 1% and 2% inhibitor concentration, the formulation containing 6-[methyl(phenylsulfonyl)amino]hexanoic acid (as a 1:1 mixture with triethanolamine, designated 'Component X') reduced coupon weight loss by 45% compared to the same formulation using a conventional aliphatic nitrogen-containing acid inhibitor (Armohib 31) [1]. At the 1% concentration, the Component X formulation exhibited a mild steel coupon weight loss of 0.0060 g (0.0216% weight loss per hour), whereas the comparator formulation showed 0.0104 g weight loss (0.0394% per hour) [1]. The performance differential was maintained at 2% concentration with no further improvement for Component X but a slight improvement for the comparator, indicating a distinct concentration–response relationship [1].

Corrosion Inhibition Mild Steel Acidic Burnishing Metal Finishing

Steel Media Corrosion Weight Loss Reduction vs. Aliphatic Nitrogen Inhibitor in Acidic Burnishing Conditions

The same US Patent 4,367,092 head-to-head study evaluated steel burnishing media weight loss. The formulation containing 6-[methyl(phenylsulfonyl)amino]hexanoic acid (Component X) at 1% concentration produced a steel media weight loss of only 0.0032 g (0.0022% weight loss), whereas the comparator formulation with aliphatic nitrogen inhibitor at 1% concentration resulted in 0.0167 g weight loss (0.012%)—an approximately 5.2-fold difference [1]. At 2% concentration, the comparator weight loss was 0.0354 g (0.024%), indicating concentration-dependent performance degradation for the conventional inhibitor, while the Component X formulation sustained negligible weight loss [1].

Ferrous Metal Protection Burnishing Media Comparative Weight Loss Vibratory Finishing

Visual Discoloration Prevention on Steel and Case-Hardened Media vs. Aliphatic Nitrogen Inhibitor

In qualitative visual assessment conducted alongside the weight loss measurements, steel samples and case-hardened steel burnishing balls exposed to the Component X formulation in acidic media remained 'clean and bright with very little, if any, discoloration' throughout the 24-hour test period [1]. In stark contrast, steel samples and case-hardened steel media treated with the comparator aliphatic nitrogen inhibitor formulation 'became black,' with the 2% concentration producing darker discoloration than the 1% concentration [1]. The patent authors characterized this visual outcome disparity as 'unexpected' and 'unpredictable,' noting that Component X was commercially known as an alkaline inhibitor and was not anticipated to function in acid media [1].

Appearance Quality Discoloration Resistance Acidic Media Stability Surface Finish

Structural Differentiation: Tertiary Benzenesulfonamide Architecture vs. Secondary Amide-Based Corrosion Inhibitors

6-[Methyl(phenylsulfonyl)amino]hexanoic acid possesses a tertiary benzenesulfonamide nitrogen (N–SO₂–Ph with N–CH₃ substitution) attached to the ω-position of hexanoic acid, creating an architecture distinct from the secondary acylamidocarboxylic acid motif found in Hostacor IS/IT/2732-type inhibitors (e.g., 6-[(1-oxoisononyl)amino]hexanoic acid, CAS 71902-23-3) . The sulfonamide group provides a stronger electron-withdrawing environment (Hammett σₚ for –SO₂NMe₂ ≈ 0.65 vs. –NHCO– ≈ 0.00) that enhances the acidity of the carboxylic acid proton and stabilizes the conjugate base for metal-surface coordination [1]. The N-methyl substitution further differentiates this compound from its des-methyl analog 6-[(phenylsulfonyl)amino]hexanoic acid (CAS 61714-42-9, MW 271.33), which contains a secondary sulfonamide (–NH–SO₂–) and exhibits a lower calculated LogP (approximately 1.0–1.2 vs. 1.91 for the N-methyl derivative) [2]. This lipophilicity difference of roughly 0.7–0.9 LogP units predicts measurably different partitioning behavior at oil–water interfaces relevant to emulsifiable metalworking fluid formulations [2].

Structure–Activity Relationship Sulfonamide Chemistry Metal Chelation Acid Stability

Demonstrated Efficacy in Acidic Media Contrary to Class Expectation for Sulfonamide-Based Alkaline Inhibitors

A critical and commercially meaningful differentiation emerges from the unexpected and 'unpredictable' finding documented in US Patent 4,367,092 that the 1:1 mixture of 6-[methyl(phenylsulfonyl)amino]hexanoic acid with triethanolamine (Component X) delivers robust corrosion inhibition in acidic burnishing media despite being commercially classified as an alkaline inhibitor [1]. The patent explicitly states that the manufacturer confirmed 'no inhibition properties are to be expected with the employment of Component X in an acid medium' [1]. The empirical demonstration of effective inhibition under acidic conditions therefore constitutes a class-anomalous performance characteristic that distinguishes this compound from both conventional alkaline inhibitors (which typically lose efficacy at low pH) and acid-preferring inhibitors such as benzotriazole derivatives (which may not provide the same multi-metal protection breadth) .

pH-Dependent Performance Inhibitor Class Anomaly Formulation Robustness Acid Compatibility

Highest-Value Application Scenarios for 6-[Methyl(phenylsulphonyl)amino]hexanoic acid (CAS 46948-72-5) Based on Evidence-Verified Differentiation


Acidic Vibratory Burnishing and Mass Finishing of Ferrous Components

The compound’s uniquely demonstrated efficacy in acidic burnishing media—including 42–45% lower mild steel weight loss and 5.2-fold lower steel media weight loss versus conventional aliphatic nitrogen inhibitors [1]—positions it as a high-value corrosion inhibitor for vibratory finishing and barrel burnishing operations that use acidic compounds for simultaneous cleaning, descaling, and surface refinement of steel and case-hardened components. Procuring this compound for acidic burnishing formulations directly addresses the known failure mode of alkaline-class inhibitors at low pH.

Surface-Quality-Critical Metal Finishing Requiring Discoloration-Free Output

For precision metal finishing applications where post-process surface appearance determines product acceptance—such as automotive transmission components, bearing elements, and surgical instrument finishing—the compound’s demonstrated ability to maintain clean, bright steel surfaces without blackening or salt deposition [1] eliminates the need for secondary cleaning or rework. This visual quality advantage, documented in direct comparison testing, provides a procurement rationale distinct from weight-loss-only corrosion metrics.

Formulation of Dual-Mechanism Corrosion Inhibitor Packages for Multi-Metal Protection

The compound’s tertiary benzenesulfonamide architecture [2] offers a chelation and surface-adsorption mechanism complementary to the film-forming mechanism of acylamidocarboxylic acid inhibitors (e.g., Hostacor IT/2732) . Formulators seeking to build synergistic inhibitor packages for multi-metal (steel, copper, brass) protection in semi-synthetic and synthetic metalworking fluids can leverage this mechanistic orthogonality, supported by the compound’s LogP of 1.91 that facilitates partitioning at oil–water emulsion interfaces [3].

Specialty Organic Synthesis Intermediate for Sulfonamide-Modified Bioactive Molecules and Fluorescent Probes

The compound serves as a protected ω-aminohexanoic acid building block in which the sulfonamide group functions as a dual-purpose protecting/activating moiety . Its use as an intermediate for synthesizing fluorescent coumarin derivatives for biomolecule labeling and as a scaffold component in N-sulfonylated amino acid derivative libraries [4] makes it a procurement target for medicinal chemistry and chemical biology laboratories requiring a benzenesulfonamide-modified C₆-spacer carboxylic acid with a defined LogP and TPSA profile.

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